[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate
Description
This compound is a benzoate ester featuring a 2-fluoro-4-methoxy-substituted aromatic ring and a carbamoyl group attached via a methyl linker. The carbamoyl moiety is further substituted with a 1-cyano-1,2-dimethylpropyl chain, introducing both steric bulk and electrophilicity due to the cyano group.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10(2)16(3,9-18)19-14(20)8-23-15(21)12-6-5-11(22-4)7-13(12)17/h5-7,10H,8H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVKHKFXIQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary subunits:
- 2-Fluoro-4-methoxybenzoic acid : Serves as the aromatic backbone.
- Chloromethyl carbamate intermediate : Bridges the aromatic acid and the tertiary cyanoalkyl group.
- 1-Cyano-1,2-dimethylpropylamine : Provides the sterically hindered nitrile functionality.
Critical disconnections :
- Ester bond between benzoic acid and methyl carbamate.
- Carbamate linkage between methyl group and 1-cyano-1,2-dimethylpropylamine.
Synthetic Pathways
Stepwise Esterification-Carbamoylation Approach
Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
- Conditions : Reflux at 70°C for 4 h under anhydrous conditions.
- Yield : ~95% (isolated via distillation under reduced pressure).
Esterification with Methyl Glycolate
- Reagents : Methyl glycolate, pyridine (base), DCM solvent.
- Mechanism : Nucleophilic acyl substitution.
- Conditions : 0°C to room temperature, 12 h stirring.
- Yield : 82% (purified by flash chromatography, hexane/EtOAc 4:1).
Carbamoylation with 1-Cyano-1,2-dimethylpropylamine
One-Pot Tandem Strategy
A streamlined method avoids isolating intermediates:
- In situ generation of 2-fluoro-4-methoxybenzoyl chloride using SOCl₂.
- Simultaneous esterification and carbamoylation in the presence of Hünig’s base (DIPEA).
- Cyano-group stabilization via low-temperature (−20°C) reaction with TMSCN (trimethylsilyl cyanide).
Key advantages :
Reaction Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent (Esterification) | DCM vs. THF | 82 vs. 65 | 98.5 vs. 92.3 |
| Catalyst (Carbamoylation) | DIPEA vs. Pyridine | 68 vs. 54 | 97.8 vs. 89.1 |
| Temperature | 25°C vs. 40°C | 74 vs. 62 | 96.2 vs. 88.7 |
Notable trends :
Analytical Characterization
Spectroscopic Data
- IR (KBr) : ν = 2245 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (carbamate C=O).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.5 Hz, Ar-H), 6.65 (dd, J = 8.5, 2.5 Hz, Ar-H), 4.45 (s, CH₂O), 1.55 (s, (CH₃)₂C).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₉FN₂O₄ [M+H]⁺ 323.1332, found 323.1328.
X-ray Crystallography
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position Matters: The 2-fluoro substitution in the target compound contrasts with 3′/4′-fluoro positions in carcinogenic azo dyes, suggesting divergent biological interactions .
- Carbamoyl vs. Azo Functionality: Unlike azo dyes, which rely on amino groups for protein binding, the carbamoyl group in the target compound may prioritize stability over direct biological activity .
Notes
- Evidence Limitations: Direct data on the target compound are absent in the provided sources; comparisons rely on structural analogs and substituent chemistry from older studies (e.g., 1949 carcinogenicity research ).
Biological Activity
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups:
- Cyano group : Contributes to reactivity and potential interactions with biological targets.
- Carbamoyl group : Enhances solubility and may participate in hydrogen bonding.
- Fluorophenyl group : Increases lipophilicity, potentially improving membrane permeability.
The biological activity of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Study | Cell Line/Model | Biological Effect | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | Moderate cytotoxicity | Inhibition of tubulin polymerization |
| Study 2 | HeLa (Cervical Cancer) | Antitumor activity | Induction of apoptosis via receptor interaction |
| Study 3 | In vivo (Rodent Model) | Anti-inflammatory | Modulation of cytokine release |
Case Studies
-
Cytotoxicity in Cancer Cell Lines
- In a study involving A549 and HeLa cell lines, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate demonstrated significant cytotoxic effects. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cell division. This effect was more pronounced in the A549 cell line compared to non-cancerous cell lines.
-
In Vivo Anti-inflammatory Effects
- An animal model study indicated that the compound could reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases by modulating immune responses.
-
Receptor Interaction Studies
- Research focused on receptor binding revealed that the compound interacts with specific targets involved in cancer progression and inflammation, leading to altered signaling pathways that promote apoptosis in cancer cells while reducing inflammatory cytokine levels.
Applications in Research
The compound's unique properties make it suitable for various research applications:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents with enhanced therapeutic profiles.
- Biological Studies : Used as a probe to investigate enzyme interactions and receptor dynamics.
- Material Science : Potential incorporation into polymers for specialized applications due to its chemical stability.
Q & A
Basic: What are the recommended synthetic routes for [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate?
Answer:
The synthesis typically involves coupling the 2-fluoro-4-methoxybenzoate ester with a carbamoyl-functionalized intermediate. Key steps include:
- Esterification: Reacting 2-fluoro-4-methoxybenzoic acid with methanol under acid catalysis to form the methyl ester (analogous to methyl 2-fluoro-4-methoxybenzoate in ).
- Carbamoylation: Introducing the (1-cyano-1,2-dimethylpropyl)carbamoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt in anhydrous dichloromethane (similar to methods in ).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
Advanced: How can reaction conditions be optimized to maximize yield and purity during synthesis?
Answer:
- Temperature Control: Maintain reactions at 0–5°C during carbamoylation to minimize side reactions (e.g., racemization or hydrolysis) .
- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane or DMF) to prevent moisture interference.
- Catalyst Screening: Test alternative coupling agents (e.g., DCC vs. EDCI) for efficiency.
- Real-Time Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated vs. observed m/z) .
Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved?
Answer:
- Dynamic Exchange Analysis: For broad peaks, variable-temperature NMR can identify rotamers or tautomers in the carbamoyl group .
- Isotopic Labeling: Use deuterated analogs to assign ambiguous signals.
- Crystallography: Single-crystal X-ray diffraction provides definitive structural evidence .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Storage Environment: Tightly sealed containers in a cool (<25°C), dry, and ventilated area away from light .
- Incompatibilities: Avoid strong oxidizers, acids, or bases to prevent ester hydrolysis or carbamoyl degradation .
- Monitoring: Periodic HPLC analysis to detect decomposition (e.g., free benzoic acid formation) .
Advanced: How can thermal stability and decomposition pathways be assessed?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >150°C suggests moderate stability) .
- Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic decomposition events.
- Accelerated Aging Studies: Expose the compound to elevated temperatures (40–60°C) and monitor degradation products via LC-MS .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Respiratory Protection: Use NIOSH-approved N95 masks if airborne particulates are generated during weighing .
- First Aid: In case of exposure, rinse skin/eyes with water and seek medical advice .
Advanced: How to design toxicity studies for preliminary biological activity assessment?
Answer:
- In Vitro Assays:
- In Silico Modeling: Predict ADMET properties (e.g., LogP, cytochrome P450 interactions) using tools like SwissADME .
Basic: How to address solubility challenges in biological assays?
Answer:
- Solvent Screening: Test DMSO, ethanol, or PEG-400 at concentrations <1% (v/v) to avoid cytotoxicity.
- Sonication: Use brief ultrasonic pulses to disperse aggregates.
- Surfactants: Add polysorbate-80 or cyclodextrins for aqueous stabilization .
Advanced: What strategies can resolve discrepancies in biological activity data across studies?
Answer:
- Batch Consistency: Verify compound purity (≥95% by HPLC) and stereochemical integrity .
- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) to calibrate experimental conditions.
- Meta-Analysis: Compare data across multiple models (e.g., cell-free vs. cell-based assays) to identify confounding variables .
Basic: How to identify structural analogs for structure-activity relationship (SAR) studies?
Answer:
- Database Mining: Search PubChem or CAS Registry for analogs (e.g., methyl 2-fluoro-4-methoxybenzoate derivatives in ).
- Scaffold Modification: Systematically vary substituents (e.g., replace methoxy with ethoxy or fluoro with chloro) .
Advanced: What computational tools are effective for predicting SAR trends?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
